3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid
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Overview
Description
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid is a compound with a complex structure that includes a hydroxy group, a tert-butyl ester, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid typically involves the reaction of 3-hydroxypropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Similar structure but lacks the amino group.
3-Hydroxy-2-methyl-2-[(sulfooxy)methyl]propanoic acid: Contains a sulfooxy group instead of the tert-butyl ester.
Uniqueness
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid is unique due to the presence of both hydroxy and amino groups, along with a tert-butyl ester.
Properties
IUPAC Name |
3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13)5-4-6(10)11/h13H,4-5H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYKNRZRNYAQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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